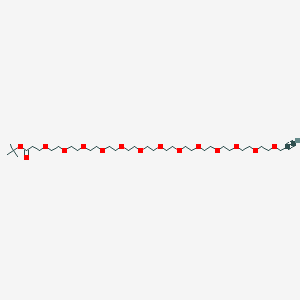![molecular formula C15H22N8O8S B11936830 5'-o-[n-(l-Glutaminyl)-sulfamoyl]adenosine](/img/structure/B11936830.png)
5'-o-[n-(l-Glutaminyl)-sulfamoyl]adenosine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of Gln-AMS involves multiple steps, starting with the preparation of the glutamine derivative. The key steps include:
Protection of the amino group: The amino group of glutamine is protected using a suitable protecting group.
Activation of the carboxyl group: The carboxyl group is activated using reagents like carbodiimides.
Coupling with adenosine: The activated glutamine derivative is then coupled with adenosine to form Gln-AMS.
Industrial Production Methods
Industrial production of Gln-AMS follows similar synthetic routes but on a larger scale. The process involves optimizing reaction conditions to ensure high yield and purity. The use of automated synthesizers and purification systems is common in industrial settings .
Análisis De Reacciones Químicas
Types of Reactions
Gln-AMS undergoes various chemical reactions, including:
Oxidation: Gln-AMS can be oxidized under specific conditions to form oxidized derivatives.
Reduction: Reduction reactions can convert Gln-AMS into reduced forms.
Substitution: Substitution reactions can replace functional groups in Gln-AMS with other groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents like sodium borohydride and lithium aluminum hydride are used.
Substitution: Substitution reactions often involve nucleophiles like amines and thiols.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of Gln-AMS can produce oxidized glutaminyl-adenylate derivatives .
Aplicaciones Científicas De Investigación
Gln-AMS has a wide range of applications in scientific research:
Chemistry: It is used as a tool to study the mechanisms of aminoacyl-tRNA synthetases and their inhibitors.
Biology: Gln-AMS is employed in studies related to protein synthesis and enzyme inhibition.
Medicine: Research on Gln-AMS contributes to the development of new antibiotics and anti-cancer agents.
Industry: Gln-AMS is used in the production of bioactive compounds and as a research tool in pharmaceutical development
Mecanismo De Acción
Gln-AMS exerts its effects by inhibiting aminoacyl-tRNA synthetases. It binds to the A-domain within NRPS enzymes, preventing the formation of aminoacyl-tRNA. This inhibition disrupts protein synthesis, leading to the accumulation of uncharged tRNA and subsequent cellular effects. The molecular targets include the active sites of aminoacyl-tRNA synthetases, and the pathways involved are related to protein synthesis and cellular metabolism .
Comparación Con Compuestos Similares
Similar Compounds
Gln-AMS TFA: A trifluoroacetic acid salt form of Gln-AMS with similar inhibitory properties.
Aminoacyl-tRNA synthetase inhibitors: Other inhibitors in this class include compounds like mupirocin and borrelidin.
Uniqueness
Gln-AMS is unique due to its specific binding to the A-domain within NRPS enzymes, making it a highly selective inhibitor. Its ability to disrupt protein synthesis at the aminoacylation step sets it apart from other inhibitors that target different stages of protein synthesis .
Propiedades
Fórmula molecular |
C15H22N8O8S |
|---|---|
Peso molecular |
474.5 g/mol |
Nombre IUPAC |
[(2R,3S,4R,5R)-5-(6-aminopurin-9-yl)-3,4-dihydroxyoxolan-2-yl]methyl N-[(2S)-2,5-diamino-5-oxopentanoyl]sulfamate |
InChI |
InChI=1S/C15H22N8O8S/c16-6(1-2-8(17)24)14(27)22-32(28,29)30-3-7-10(25)11(26)15(31-7)23-5-21-9-12(18)19-4-20-13(9)23/h4-7,10-11,15,25-26H,1-3,16H2,(H2,17,24)(H,22,27)(H2,18,19,20)/t6-,7+,10+,11+,15+/m0/s1 |
Clave InChI |
KXWKSWRGZLZHEF-WERHYGNASA-N |
SMILES isomérico |
C1=NC(=C2C(=N1)N(C=N2)[C@H]3[C@@H]([C@@H]([C@H](O3)COS(=O)(=O)NC(=O)[C@H](CCC(=O)N)N)O)O)N |
SMILES canónico |
C1=NC(=C2C(=N1)N(C=N2)C3C(C(C(O3)COS(=O)(=O)NC(=O)C(CCC(=O)N)N)O)O)N |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![1-(2,5-Dimethoxyphenyl)-2-[4-(3-fluorophenoxy)piperidin-1-yl]ethanol](/img/structure/B11936750.png)


![1-[[(2R)-3-(diethylamino)-2-hydroxypropyl]amino]-4-[[(2R)-oxiran-2-yl]methylamino]anthracene-9,10-dione](/img/structure/B11936787.png)


![4-Benzyl-1-(1,4-dithiaspiro[4.5]decan-3-ylmethyl)piperidine](/img/structure/B11936796.png)
![(2S)-3-[3-(5-benzyl-2-carbamoylphenyl)phenyl]-2-methylpropanoic acid](/img/structure/B11936801.png)

![(1R,3S)-5-[2-[(1S,3aS,7aS)-1-[(1R)-1-(4-ethyl-4-hydroxyhexoxy)ethyl]-7a-methyl-2,3,3a,5,6,7-hexahydro-1H-inden-4-ylidene]ethylidene]-4-methylidenecyclohexane-1,3-diol](/img/structure/B11936811.png)


![(1R,13S)-19,20,24-trimethoxy-14,29-dimethyl-7,22-dioxa-10-thia-14,29-diazaheptacyclo[21.6.2.23,6.18,11.113,17.026,30.021,32]pentatriaconta-3(35),4,6(34),8,11(33),17,19,21(32),23,25,30-undecaene](/img/structure/B11936823.png)
![2-(Hydroxymethyl)-6,6-dimethylbicyclo[3.1.1]heptan-2-ol](/img/structure/B11936826.png)
